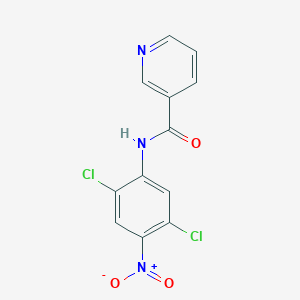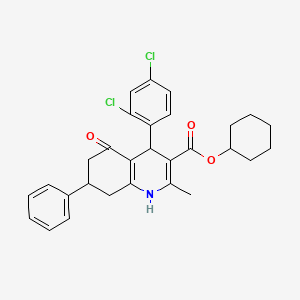![molecular formula C13H22N2O2S B5143010 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Mécanisme D'action
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol exerts its pharmacological effects by selectively inhibiting BTK. It binds to the active site of BTK and prevents its activation, thereby inhibiting the downstream signaling pathways that promote B-cell proliferation and survival. This leads to the suppression of B-cell function and the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also been shown to have immunomodulatory effects in autoimmune disorders, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been shown to reduce B-cell activation and autoantibody production in these diseases, leading to a reduction in disease activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. It has also shown good pharmacokinetic properties, including oral bioavailability and good tissue distribution. However, one of the limitations of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol is its potential for drug-drug interactions, as it is metabolized by the cytochrome P450 enzyme system.
Orientations Futures
There are several potential future directions for the research and development of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol. One area of focus is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the development of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol analogs with improved pharmacokinetic properties and potency. Additionally, 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol may have potential applications in other diseases, such as solid tumors and viral infections, which warrant further investigation.
Méthodes De Synthèse
The synthesis of 2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol involves a series of chemical reactions that result in the final product. The process involves the reaction of 2-(2-aminoethoxy)ethanol with 4-bromomethyl-2-thiophenemethanol in the presence of a base, followed by the reaction of the resulting intermediate with 1-piperazineethanol. The final product is obtained after purification and isolation.
Applications De Recherche Scientifique
2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol has been the subject of extensive scientific research for its potential therapeutic applications in various diseases. It has been studied as an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a crucial role in the development and function of B-cells, and its dysregulation has been implicated in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-[2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c16-8-10-17-9-7-14-3-5-15(6-4-14)12-13-2-1-11-18-13/h1-2,11,16H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKCCFFZFWQUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]ethoxy]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)
![2-methoxy-6-[(4-methyl-1-piperidinyl)methyl]-4-nitrophenol](/img/structure/B5142930.png)

![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)

![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![3-bromo-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5142979.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-cyclohexyl-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5142989.png)

![1-[2-(4-biphenylyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5143004.png)
![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5143018.png)
![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)
![4-methyl-6-(methylthio)-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B5143030.png)